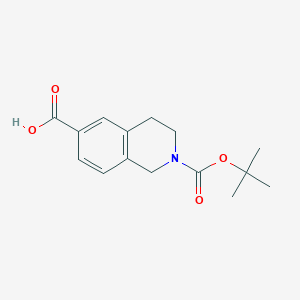

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Beschreibung

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 170097-67-3) is a Boc-protected tetrahydroisoquinoline derivative with a carboxylic acid group at the 6-position. It serves as a critical intermediate in pharmaceutical synthesis, particularly for compounds targeting biological pathways such as inflammation or cancer . Its molecular formula is C15H19NO4, with a molecular weight of 277.32 g/mol . The Boc (tert-butoxycarbonyl) group enhances stability during synthetic processes, making it a preferred protecting group in organic chemistry.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOIFEOHBGCPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463496 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170097-67-3 | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170097-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BOC-1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can undergo several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be converted into other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to achieve substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group provides stability to the amine during synthetic transformations and can be selectively removed under acidic conditions . This allows for the controlled synthesis of various derivatives and the study of their biological activities .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituted Derivatives

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid

- CAS : 851784-82-2

- Molecular Formula: C15H17Cl2NO4

- Molecular Weight : 346.21 g/mol

- Key Features: Two chlorine atoms at the 5- and 7-positions enhance lipophilicity and alter electronic properties compared to the unchlorinated parent compound. Used as a key intermediate in synthesizing lifitegrast, a drug for dry eye disease . Purity: >95% (HPLC); requires storage at -20°C . Cost: ~$153–$155 per 5g .

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid

- CAS : 149353-95-7

- Key Features: Structural isomer with the carboxylic acid group at the 7-position instead of the 6-position. Similarity score of 0.85 compared to the 6-carboxylic acid derivative, suggesting minor but significant differences in molecular interactions .

2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

- CAS : 362492-00-0

- Key Features: Substitution of chlorine with a hydroxyl group at the 6-position.

Comparative Analysis: Physical and Chemical Properties

Biologische Aktivität

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Boc-THIQ-6-COOH) is a derivative of tetrahydroisoquinoline (THIQ), a compound known for its diverse biological activities. The introduction of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it a valuable scaffold in medicinal chemistry. This article explores the biological activities associated with Boc-THIQ-6-COOH, including anticancer, anti-inflammatory, and neuroprotective effects.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- CAS Number : 170097-67-3

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds derived from THIQ structures exhibit significant anticancer properties. Boc-THIQ-6-COOH has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway.

Table 1: Anticancer Activity of Boc-THIQ-6-COOH

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Caspase activation |

| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |

Anti-inflammatory Effects

Boc-THIQ-6-COOH has demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential use in treating inflammatory diseases.

Case Study: Inhibition of Inflammation

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with Boc-THIQ-6-COOH resulted in a significant reduction in serum levels of inflammatory markers compared to controls. The compound was administered at doses ranging from 5 to 20 mg/kg body weight.

Neuroprotective Properties

The neuroprotective effects of Boc-THIQ derivatives have been explored due to their structural similarity to known neuroprotective agents. Studies suggest that Boc-THIQ-6-COOH can protect neuronal cells from oxidative stress and excitotoxicity.

Table 2: Neuroprotective Effects

| Model | Observed Effect | Reference |

|---|---|---|

| SH-SY5Y Cells | Reduced oxidative stress markers | |

| Primary Neurons | Increased cell viability |

The biological activities of Boc-THIQ-6-COOH are attributed to its ability to modulate various signaling pathways:

- Apoptotic Pathways : Activation of caspases leading to programmed cell death.

- Inflammatory Pathways : Suppression of NF-kB signaling resulting in decreased cytokine production.

- Neuroprotection : Modulation of glutamate receptors and reduction of reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, and how do they compare in efficiency?

- Methodology : The compound is synthesized via a multi-step route starting from 4-bromo-2-hydroxybenzaldehyde and 2-(2,4-dichlorophenyl)ethan-1-amine. Key steps include cyclization to form the tetrahydroisoquinoline core and Boc (tert-butoxycarbonyl) protection. The optimized process achieves yields of 78–80% by avoiding harsh conditions (e.g., high-temperature or strong acidic environments) used in earlier methods. Critical parameters include solvent selection (e.g., dichloromethane) and controlled reaction times .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodology :

- 1H NMR and 13C NMR : Proton environments are identified via shifts in CD3OD (e.g., δ 7.84–7.76 ppm for aromatic protons, δ 1.25 ppm for tert-butyl groups). Carbonyl groups (Boc and carboxylic acid) are confirmed at ~170–175 ppm .

- HPLC : Purity validation (>99.9%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 327.1 for C15H19Cl2NO4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during chlorination or Boc protection?

- Methodology :

- Chlorination Control : Use Lewis acids (e.g., AlCl3) to direct electrophilic substitution to the 5,7-positions of the tetrahydroisoquinoline core, minimizing byproducts. Monitor reaction progress via TLC .

- Boc Protection : Employ DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane at 0–5°C to prevent premature hydrolysis. Quench unreacted reagents with ice-cold water .

Q. What strategies mitigate decomposition during hydrolysis of the Boc group in this compound?

- Methodology :

- Mild Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 2 hours to cleave the Boc group without degrading the tetrahydroisoquinoline backbone. Neutralize with NaHCO3 immediately post-reaction .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC to track degradation products. Store the compound at –20°C under nitrogen to prevent oxidation .

Q. How do steric and electronic effects influence the reactivity of the carboxylic acid moiety in downstream derivatization?

- Methodology :

- Coupling Reactions : Activate the carboxylic acid with EDC/HOBt for amide bond formation. Steric hindrance from the Boc group may reduce reactivity; use excess coupling reagents (1.5 equiv) and DMF as a solvent to enhance efficiency .

- Electronic Effects : Electron-withdrawing substituents (e.g., Cl at 5,7-positions) increase electrophilicity, facilitating nucleophilic attacks in esterification or peptide synthesis .

Q. What analytical approaches resolve contradictions in reported yields or purity across studies?

- Methodology :

- Reproducibility Checks : Validate synthetic protocols using identical starting materials (e.g., CAS 851784-82-2) and purity standards. Cross-reference NMR and HPLC data with published spectra .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc byproducts or dimerization products) that may artificially inflate yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.